molecular formula C9H8F3N3 B8694596 2-(1-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile CAS No. 1402445-92-4

2-(1-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)acetonitrile

Cat. No. B8694596
Key on ui cas rn: 1402445-92-4
M. Wt: 215.17 g/mol
InChI Key: PSTWQTNMDVACFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09163021B2

Procedure details

A solution of (1-cyclopropyl-5-trifluoromethyl-1H-pyrazol-4-yl)-methanol (Preparation 97, 1.2 g, 5.82 mmol) in DCM (15 mL) was cooled to 0° C. and thionyl chloride (0.85 mL, 11.7 mmol) was added. The reaction mixture was stirred at 0° C. for 2 hours and diluted with DCM. The organic layer was washed with water, brine and dried (Na2SO4) and evaporated in vacuo. The crude residue obtained was dissolved in dioxane (25 mL) and water (25 mL) and tetrabutyl ammonium bromide (1.38 g, 4.28 mmol) was added. The reaction mixture was stirred for 10 minutes followed by the addition of KCN (1.28 g, 19.82 mmol) and resultant mixture was stirred for a further 16 hours at room temperature. The mixture was diluted with EtOAc (50 mL) and washed with water (1×10 mL), brine (1×10 mL), dried (Na2SO4) and evaporated in vacuo. The crude material was purified by silica gel column chromatography eluting with Hexane:EtOAc 10:90 to afford the title compound as light yellow solid (56%, 700 mg).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
1.38 g
Type
catalyst
Reaction Step Three
Name
Quantity
1.28 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven
Yield
56%

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]2[C:8]([C:9]([F:12])([F:11])[F:10])=[C:7]([CH2:13]O)[CH:6]=[N:5]2)[CH2:3][CH2:2]1.S(Cl)(Cl)=O.O.[C-:20]#[N:21].[K+]>C(Cl)Cl.O1CCOCC1.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.CCOC(C)=O>[CH:1]1([N:4]2[C:8]([C:9]([F:12])([F:11])[F:10])=[C:7]([CH2:13][C:20]#[N:21])[CH:6]=[N:5]2)[CH2:3][CH2:2]1 |f:3.4,7.8|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C1(CC1)N1N=CC(=C1C(F)(F)F)CO
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.85 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
O
Name
Quantity
1.38 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Four
Name
Quantity
1.28 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCOCC1
Step Seven
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue obtained
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
was stirred for a further 16 hours at room temperature
Duration
16 h
WASH
Type
WASH
Details
washed with water (1×10 mL), brine (1×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with Hexane:EtOAc 10:90

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CC1)N1N=CC(=C1C(F)(F)F)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 55.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.